2-{[(4-Chlorophenyl)methyl]amino}-4-(4-cyclohexylphenyl)-4-oxobutanoic acid
Description
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylamino]-4-(4-cyclohexylphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClNO3/c24-20-12-6-16(7-13-20)15-25-21(23(27)28)14-22(26)19-10-8-18(9-11-19)17-4-2-1-3-5-17/h6-13,17,21,25H,1-5,14-15H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYGDARILBXHBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C(=O)CC(C(=O)O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[(4-Chlorophenyl)methyl]amino}-4-(4-cyclohexylphenyl)-4-oxobutanoic acid, commonly referred to by its chemical structure and CAS number 279691-65-5, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H20ClNO4
- Molecular Weight : 361.82 g/mol
- CAS Number : 279691-65-5
Biological Activity Overview
The compound exhibits a range of biological activities, including:
- Antitumor Effects : Preliminary studies suggest that this compound may have antitumor properties, potentially through the inhibition of specific signaling pathways involved in cancer progression.
- Enzyme Inhibition : It has been reported to inhibit various enzymes, which can be crucial for therapeutic applications in diseases where these enzymes play a significant role.
- Antibacterial Activity : Some derivatives of compounds with similar structures have shown moderate to strong antibacterial activity against various strains.
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of Protein Kinases : The compound may inhibit kinases involved in cell signaling pathways that promote tumor growth.
- Interaction with Enzymes : It may bind to active sites of certain enzymes, thereby inhibiting their function and affecting metabolic pathways.
Antitumor Activity
A study investigated the efficacy of this compound in various cancer cell lines. The results indicated that it could significantly reduce cell viability in a dose-dependent manner. The IC50 values observed were comparable to those of established chemotherapeutics.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 15.2 | |
| MCF7 (Breast Cancer) | 12.8 | |
| HeLa (Cervical Cancer) | 10.5 |
Enzyme Inhibition Studies
Another aspect of research focused on the enzyme inhibition capabilities of the compound. It was tested against acetylcholinesterase and urease:
These findings suggest that the compound could potentially be developed into a therapeutic agent for conditions like Alzheimer’s disease and urinary tract infections.
Antibacterial Activity
The antibacterial potential was evaluated against several bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Salmonella typhi | 15 | |
| Bacillus subtilis | 18 | |
| Escherichia coli | 10 |
The results indicate moderate to strong antibacterial activity, particularly against Bacillus subtilis.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogues and their distinguishing features:
Key Comparative Analysis
Electronic and Steric Effects
- Chlorine vs. Fluorine Substitution: The target compound’s 4-chlorophenyl group provides moderate electronegativity and lipophilicity.
- Substituent Position: The ortho-chlorophenyl analogue introduces steric hindrance near the amino group, which may limit binding to flat active sites compared to the para-substituted target compound.
Pharmacokinetic Implications
- Cyclohexyl vs. The benzyl group in further increases hydrophobicity, which could affect bioavailability.
- Double-Bond Rigidity: The (2Z)-configured compound has a rigid backbone, which may restrict conformational flexibility compared to the saturated butanoic acid chain in the target compound.
Q & A
Q. What are the established synthetic routes for 2-{[(4-Chlorophenyl)methyl]amino}-4-(4-cyclohexylphenyl)-4-oxobutanoic acid, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions. A common approach is Friedel-Crafts acylation to introduce the 4-cyclohexylphenyl group, followed by Michael addition for the amino acid backbone (). For example:
Friedel-Crafts acylation : Reacting maleic anhydride with 4-cyclohexylphenyl derivatives under acidic conditions (AlCl₃ catalysis) yields 4-aryl-4-oxo-2-butenoic acid intermediates.
Michael addition : Thioglycolic acid or analogous nucleophiles add to the α,β-unsaturated ketone to form the thioether-linked backbone ().
Amination : Introducing the (4-chlorophenyl)methylamino group via reductive amination or nucleophilic substitution.
Optimization : Use polar aprotic solvents (e.g., DMF) for improved solubility, and monitor reaction progress via HPLC to minimize byproducts ().
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- HPLC-MS : Quantifies purity and detects impurities (e.g., unreacted intermediates) ().
- NMR spectroscopy : Confirms substitution patterns (e.g., ¹H NMR for aromatic protons, ¹³C NMR for carbonyl groups) ().
- X-ray crystallography : Resolves stereochemistry, particularly for chiral centers ().
- FT-IR : Validates functional groups (amide C=O stretch ~1650 cm⁻¹, carboxylic acid O-H ~2500-3300 cm⁻¹) ().
Q. What preliminary biological screening models are recommended to assess its bioactivity?
- In vitro enzyme assays : Test inhibition of human thymidylate synthase (hTS) or diabetic targets (e.g., PPARγ) using fluorescence-based activity assays ().
- Cell viability assays : Use cancer cell lines (e.g., MCF-7) to evaluate antiproliferative effects via MTT assays ().
Advanced Research Questions
Q. How do stereochemical variations (e.g., enantiomers) influence its biological activity, and how can these be resolved?
The compound may exist as R/S enantiomers due to the chiral center at the amino acid backbone. Impact : Enantiomers often show divergent binding affinities; e.g., R-enantiomers may exhibit stronger hTS inhibition (). Resolution :
- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol mobile phases.
- Crystallization : Recrystallize with chiral resolving agents (e.g., tartaric acid derivatives) ().
Q. What computational strategies can predict its interaction with biological targets like hTS or PPARγ?
- Molecular docking (AutoDock Vina) : Model binding poses using hTS (PDB: 1HVY) or PPARγ (PDB: 3DZY) crystal structures. Focus on hydrogen bonding with active-site residues (e.g., Arg21 in hTS) ().
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify key interactions ().
Q. How can contradictory data on its metabolic stability be reconciled across studies?
Discrepancies may arise from:
- Experimental models : Human liver microsomes vs. rodent hepatocytes (species-specific CYP450 activity).
- Analytical sensitivity : LC-MS/MS with lower detection limits (≤1 ng/mL) reduces false negatives ().
Mitigation : Standardize protocols using pooled human microsomes and validate with positive controls (e.g., verapamil for CYP3A4).
Q. What strategies optimize its pharmacokinetic profile for in vivo studies?
- Prodrug modification : Esterify the carboxylic acid (e.g., ethyl ester) to enhance membrane permeability ().
- Nanoparticle encapsulation : Use PLGA nanoparticles to improve bioavailability and target tissue accumulation ().
Data Contradiction Analysis
Q. How should researchers address conflicting reports on its cytotoxicity across cell lines?
Potential factors include:
- Cell line heterogeneity : MCF-7 (ER+) vs. MDA-MB-231 (ER-) may respond differently due to receptor expression.
- Assay conditions : Varying serum concentrations (e.g., 5% vs. 10% FBS) alter compound stability.
Recommendation : Replicate studies under standardized conditions (e.g., 10% FBS, 48-h exposure) and validate with clonogenic assays ().
Structural and Functional Analogues
Q. How does the 4-cyclohexylphenyl group enhance bioactivity compared to other aryl substitutions?
The cyclohexyl group increases lipophilicity (logP ~4.5 vs. ~3.8 for phenyl), enhancing membrane penetration. It also reduces metabolic oxidation vs. electron-rich aryl groups (e.g., 4-methoxyphenyl) ( ).
Q. What role does the (4-chlorophenyl)methylamino moiety play in target selectivity?
The chlorine atom induces steric and electronic effects, favoring hydrophobic interactions with hTS’s Ile79 and π-stacking with Phe225 ().
Methodological Innovations
Q. What novel synthetic methodologies could improve yield and scalability?
- Flow chemistry : Continuous flow reactors reduce reaction times and improve heat transfer for exothermic steps (e.g., Friedel-Crafts) ().
- Microwave-assisted synthesis : Accelerate amination steps (20 min vs. 12 h conventional) ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
